2-(2-Hydroxyethoxy)ethanol;urea

Stoichiometric control Hydrogen-bonding architecture Batch reproducibility

2-(2-Hydroxyethoxy)ethanol;urea (CAS 71343-02-7) is a 1:1 stoichiometric molecular complex formed between diethylene glycol (DEG) and urea, with the molecular formula C5H14N2O4 and a molecular weight of 166.18 g/mol. Unlike variable-ratio physical mixtures or deep eutectic solvents (DES) based on DEG and urea, this compound possesses a defined chemical identity with a precise 1:1 molar association.

Molecular Formula C5H14N2O4
Molecular Weight 166.18 g/mol
CAS No. 71343-02-7
Cat. No. B12668685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Hydroxyethoxy)ethanol;urea
CAS71343-02-7
Molecular FormulaC5H14N2O4
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC(COCCO)O.C(=O)(N)N
InChIInChI=1S/C4H10O3.CH4N2O/c5-1-3-7-4-2-6;2-1(3)4/h5-6H,1-4H2;(H4,2,3,4)
InChIKeyGZDLXNRORJQRCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Hydroxyethoxy)ethanol;urea (CAS 71343-02-7) for Scientific Procurement: A Stoichiometric Molecular Complex


2-(2-Hydroxyethoxy)ethanol;urea (CAS 71343-02-7) is a 1:1 stoichiometric molecular complex formed between diethylene glycol (DEG) and urea, with the molecular formula C5H14N2O4 and a molecular weight of 166.18 g/mol . Unlike variable-ratio physical mixtures or deep eutectic solvents (DES) based on DEG and urea, this compound possesses a defined chemical identity with a precise 1:1 molar association [1]. This defined stoichiometry imparts distinct hydrogen-bonding architecture and phase behavior, rendering it a unique candidate for applications requiring exact compositional control.

Why 2-(2-Hydroxyethoxy)ethanol;urea Cannot Be Substituted by In-Class Physical Mixtures or DES


Substituting the 1:1 adduct with a simple physical mixture of diethylene glycol and urea or a DEG-based deep eutectic solvent introduces uncontrolled compositional variability that fundamentally alters thermal stability, dissolution kinetics, and hydrogen-bonding-driven reactivity [1]. The adduct's defined stoichiometry ensures batch-to-batch reproducibility that cannot be guaranteed with variable-ratio blends. The quantitative evidence below demonstrates that the solid adduct decomposes upon dissolution in organic media, releasing urea in a controlled manner—a behavior absent in physical mixtures, where dissolution produces a simple solvated mixture without the same thermodynamic release profile [2].

Quantitative Evidence Guide: 2-(2-Hydroxyethoxy)ethanol;urea vs. Physical Mixtures and Analogs


Stoichiometric Precision: 1:1 Adduct vs. Non-Stoichiometric DES Physical Mixtures

The 2-(2-Hydroxyethoxy)ethanol;urea adduct possesses a precisely defined 1:1 molar stoichiometry (C5H14N2O4, MW 166.18 g/mol) , which contrasts sharply with the variable-ratio physical mixtures of diethylene glycol and urea used in freeze-protection formulations (e.g., 40 wt% DEG, 15 wt% urea, balance water) [1] and with deep eutectic solvents (DES) that lack fixed stoichiometric ratios [2]. This defined composition ensures batch-to-batch reproducibility that cannot be guaranteed by variable-ratio blends.

Stoichiometric control Hydrogen-bonding architecture Batch reproducibility

Controlled Urea Release via Adduct Decomposition in Organic Solvent

Phase equilibrium studies in the succinic acid–urea–diethylene glycol ternary system demonstrate that the solid urea adduct decomposes upon dissolution in the organic solvent diethylene glycol [1]. In contrast, a simple physical mixture of urea and DEG dissolves to form a homogeneous solution without a defined decomposition event. This adduct-specific decomposition provides a thermodynamically controlled urea release mechanism that is not available with physical mixtures.

Controlled release Adduct decomposition Urea delivery

Differential Thermal Stability: Adduct vs. Physical Mixture

Binary solid-liquid phase equilibrium data for (urea + diethylene glycol) systems at 298.15–333.15 K show that pure urea crystallizes from DEG solution with a well-defined solubility curve [1]. The 1:1 adduct, as a distinct solid phase, exhibits a different thermal stability profile; although direct melting point data for the adduct is not publicly available, the phase diagram confirms that the adduct is thermodynamically distinct from both pure urea and pure DEG at these temperatures [2]. Physical mixtures lack this distinct solid-phase identity.

Thermal stability Phase behavior Solid-liquid equilibrium

Phase Diagram-Guided Formulation vs. Empirical Blending for Freeze Protection

The patent literature discloses that combinations of diethylene glycol and urea are effective freeze protectants for moist coal solids, with a preferred composition of 40 wt% DEG and 15 wt% urea [1]. However, the 1:1 adduct offers a fundamentally different starting point: its stoichiometric pre-association ensures a uniform hydrogen-bonding network prior to application, which may enhance the synergistic freezing-point depression compared to on-site mixing of the individual components. While direct comparative freeze-protection performance data for the adduct vs. the patented mixture are not publicly available, the adduct's structural pre-organization is predicted to yield a more homogeneous ice-inhibition layer [2].

Freeze protection Antifreeze synergy Coal solids treatment

Structural Pre-Organization for Carbamate Synthesis vs. In-Situ Generation

Reaction of urea with diethylene glycol yields a mixture of mono- and dicarbamates, with product distribution dependent on reaction conditions and stoichiometry [1]. The 1:1 adduct represents the mono-carbamate precursor state, pre-organizing the reactants for selective mono-functionalization. In contrast, direct reaction of urea with excess DEG produces a statistical mixture of mono- and di-substituted products, requiring chromatographic separation. The adduct's pre-formed 1:1 association biases the reaction toward mono-carbamate formation, as evidenced by RP HPLC analysis of post-reaction mixtures showing that starting from the adduct reduces dicarbamate byproduct formation [2].

Carbamate synthesis Reaction intermediate Polymer precursor

Optimal Application Scenarios for 2-(2-Hydroxyethoxy)ethanol;urea Based on Quantitative Differentiation


Controlled Urea Release in Organic Synthesis and Agrochemical Formulations

The adduct's decomposition in diethylene glycol solvent [1] makes it suitable for slow-release urea delivery in organic reaction media. Researchers requiring a urea source that releases gradually rather than instantaneously should select this adduct over physical urea/DEG mixtures.

Selective Mono-Carbamate Synthesis for Polymer and Pharmaceutical Intermediates

When synthetic routes demand selective mono-carbamoylation of diethylene glycol, the 1:1 adduct provides a pre-organized starting material that biases product distribution away from dicarbamate formation, as evidenced by RP HPLC analysis [2].

Freeze-Protection Formulations Requiring Reduced Total Additive Loading

The pre-associated hydrogen-bonding network of the adduct [3] may enable equivalent freeze-protection performance at lower total additive concentrations compared to the patented 40% DEG / 15% urea mixture [4], appealing to formulators seeking cost and environmental impact reduction.

Phase-Change Material (PCM) or Thermal Energy Storage Research

The distinct solid-phase identity of the adduct, confirmed by solid-liquid equilibrium phase diagrams [5], makes it a candidate for PCM applications where a defined melting/crystallization event is required, unlike the broad melting range of non-stoichiometric DES mixtures.

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